SUCROSEOCTASULFATESODIUM
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Overview
Description
Sucrose octasulfate sodium is a chemically modified form of sucrose, where eight sulfate groups are attached to the sugar molecule. This compound is known for its high polarity and solubility in water, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose octasulfate sodium is typically synthesized by reacting sucrose with sulfuric acid. The reaction involves the substitution of hydroxyl groups in the sucrose molecule with sulfate groups. This process is usually carried out under controlled temperature and time conditions to ensure complete sulfation .
Industrial Production Methods
In industrial settings, the production of sucrose octasulfate sodium involves large-scale sulfation reactions. The process includes the use of sulfuric acid and other reagents to achieve the desired degree of sulfation. The product is then purified and dried to obtain a stable, solid form .
Chemical Reactions Analysis
Types of Reactions
Sucrose octasulfate sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the sulfate groups, potentially converting them back to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of sucrose octasulfate sodium, while reduction reactions may yield partially or fully desulfated products .
Scientific Research Applications
Sucrose octasulfate sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in studies involving cell signaling and molecular interactions.
Medicine: Sucrose octasulfate sodium is a component of sucralfate, a medication used to treat gastric and duodenal ulcers. .
Mechanism of Action
Sucrose octasulfate sodium exerts its effects by interacting with specific molecular targets and pathways. In the context of its use in sucralfate, the compound stimulates the release of somatostatin-like immunoreactivity from D cells in the gastric mucosa. This action helps in the healing of ulcers by promoting the release of endogenous gastric somatostatin .
Comparison with Similar Compounds
Similar Compounds
Aluminum sucrose octasulfate (Sucralfate): Used clinically for the prevention of gastrointestinal ulcers.
Gadofosveset trisodium: A gadolinium-based contrast agent used in magnetic resonance angiography
Uniqueness
Sucrose octasulfate sodium is unique due to its high degree of sulfation, which imparts distinct chemical and physical properties. Its ability to form protective barriers and its high solubility make it particularly useful in medical and industrial applications.
Properties
CAS No. |
127930-09-0 |
---|---|
Molecular Formula |
C11H20O4S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
(2R,6R)-2-methyl-6-[(5S)-5-(sulfanyloxymethyl)oxolan-2-yl]oxyoxane |
InChI |
InChI=1S/C11H20O4S/c1-8-3-2-4-10(13-8)15-11-6-5-9(14-11)7-12-16/h8-11,16H,2-7H2,1H3/t8-,9+,10-,11?/m1/s1 |
InChI Key |
NISORIHKFMUJCM-GZBOUJLJSA-N |
SMILES |
CC1[CH][CH][CH]C(O1)O[C]2[CH][CH]C(O2)COS |
Isomeric SMILES |
C[C@@H]1CCC[C@H](O1)OC2CC[C@H](O2)COS |
Canonical SMILES |
CC1CCCC(O1)OC2CCC(O2)COS |
Synonyms |
SUCROSEOCTASULFATESODIUM |
Origin of Product |
United States |
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